molecular formula C27H31NO6 B2569593 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287266-22-0

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2569593
CAS No.: 2287266-22-0
M. Wt: 465.546
InChI Key: BRISYUGDXPKJFA-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound primarily noted for its potential in various scientific research areas. This compound features a bicyclo[1.1.1]pentanyl core, which adds to its structural uniqueness and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps:

  • Formation of Bicyclo[1.1.1]pentane Intermediate: : The synthesis starts with constructing the bicyclo[1.1.1]pentane core through a Diels-Alder reaction.

  • Attachment of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Group: : This step involves coupling the bicyclo[1.1.1]pentane intermediate with fluoren-9-ylmethoxycarbonyl chloride under basic conditions.

  • Incorporation of Methoxyethoxyethyl Side Chain: : This is usually achieved via etherification reactions using 2-(2-methoxyethoxy)ethyl bromide and a suitable base.

Industrial Production Methods: Industrial methods may vary, but typically large-scale synthesis follows the same principles, with optimization for yield and purity. Catalysts and automated processes are often employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can occur at the bicyclo[1.1.1]pentane ring or the fluorenyl moiety under harsh conditions.

  • Reduction: : Less common, but possible in the presence of strong reducing agents.

  • Substitution: : Electrophilic substitutions on the fluorenyl group are typical, with reagents like halogens.

Common Reagents and Conditions:

  • Oxidation: : Often involves agents like KMnO₄ or CrO₃.

  • Reduction: : Agents such as LiAlH₄ or H₂/Pd.

  • Substitution: : Requires electrophiles like Br₂ or I₂ in aprotic solvents.

Major Products:

  • Oxidative products include ketones or carboxylic acids.

  • Reductive products are typically alcohols or alkanes.

  • Substituted derivatives vary based on the electrophile used.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid finds applications in various fields:

  • Chemistry: : Used as a building block in organic synthesis.

  • Medicine: : Investigated for its role in delivering therapeutic agents.

  • Industry: : Useful in materials science for its unique structural properties.

Mechanism of Action

Compared to other similar compounds:

  • 9-Fluorenylmethyloxycarbonyl derivatives: : Similar in their role as protective groups but vary in reactivity and stability.

  • Methoxyethoxyethyl-functionalized compounds: : These analogs differ mainly in their side chains, affecting solubility and interaction profiles.

Comparison with Similar Compounds

  • 9-Fluorenylmethyloxycarbonyl chloride

  • 9-Fluorenylmethyloxycarbonyl-glycine

  • Methoxyethoxyethyl acrylate

This breakdown provides a comprehensive view of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, from its synthesis to its applications and unique characteristics.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c1-32-12-13-33-11-10-26-15-27(16-26,17-26)23(24(29)30)28-25(31)34-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,22-23H,10-17H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISYUGDXPKJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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